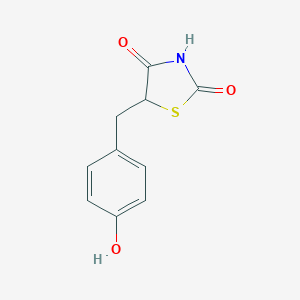

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glitazones have a wide range of scientific research applications:

Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.

Biology: Studied for their effects on cellular metabolism and gene expression.

Medicine: Primarily used to treat type 2 diabetes by improving insulin sensitivity.

Industry: Utilized in the development of new pharmaceuticals and as chemical probes in drug discovery.

Mécanisme D'action

Target of Action

Thiazolidinedione-based compounds are known to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Thiazolidinedione-based compounds are known to bind to ppars, thereby promoting targeted gene expression .

Biochemical Pathways

The activation of ppars by thiazolidinedione-based compounds can influence several metabolic pathways, including lipid metabolism and glucose homeostasis .

Result of Action

Thiazolidinedione-based compounds are known to have antidiabetic effects, primarily through their action on ppars .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The cellular effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione are diverse and depend on the specific cell type and cellular processes involved . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

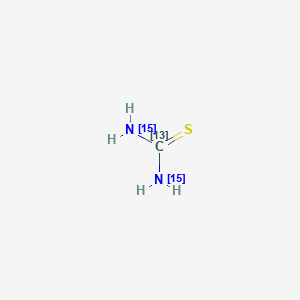

La synthèse des glitazones implique généralement la formation de la structure cyclique thiazolidinedione. Une méthode courante consiste à faire réagir un chlorure de benzyle substitué avec de la thiourée pour former un intermédiaire de thiourée substitué. Cet intermédiaire est ensuite cyclisé avec de l'acide chloroacétique en milieu basique pour donner le cycle thiazolidinedione .

Méthodes de production industrielle

La production industrielle des glitazones utilise souvent des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Des techniques avancées comme la chimie en flux continu et la synthèse automatisée peuvent également être utilisées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

Les glitazones subissent diverses réactions chimiques, notamment:

Oxydation: Les glitazones peuvent être oxydées pour former des sulfoxydes et des sulfones.

Réduction: Les réactions de réduction peuvent convertir les glitazones en leurs thiols correspondants.

Substitution: Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution: Des réactifs comme l'hydrure de sodium et le carbonate de potassium sont utilisés en milieu basique.

Principaux produits formés

Oxydation: Sulfoxydes et sulfones.

Réduction: Thiols.

Substitution: Divers dérivés aromatiques substitués.

Applications de la recherche scientifique

Les glitazones ont une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme ligands en chimie de coordination et comme intermédiaires en synthèse organique.

Biologie: Étudié pour leurs effets sur le métabolisme cellulaire et l'expression génique.

Médecine: Principalement utilisé pour traiter le diabète de type 2 en améliorant la sensibilité à l'insuline.

Mécanisme d'action

Les glitazones exercent leurs effets en activant les récepteurs activés par les proliférateurs de peroxysomes (PPAR), en particulier le PPAR-gamma. Ces récepteurs nucléaires régulent l'expression des gènes impliqués dans le métabolisme du glucose et des lipides. Lorsqu'il est activé, le PPAR-gamma forme un hétérodimère avec le récepteur X des rétinoïdes (RXR) et se lie à des séquences d'ADN spécifiques, ce qui conduit à une transcription accrue des gènes qui améliorent la sensibilité à l'insuline et diminuent l'inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

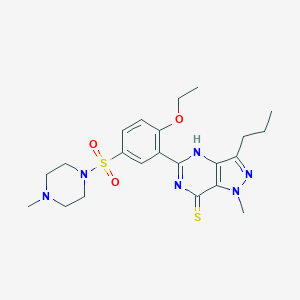

- Rosiglitazone

- Pioglitazone

- Troglitazone

Comparaison

Les glitazones partagent un mécanisme d'action commun en activant le PPAR-gamma, mais elles diffèrent par leurs propriétés pharmacocinétiques et leurs profils d'effets secondaires. Par exemple, la rosiglitazone a été associée à un risque accru d'événements cardiovasculaires, tandis que la pioglitazone est liée à un risque accru de cancer de la vessie. La troglitazone a été retirée du marché en raison d'une hépat toxicité grave .

Conclusion

Les glitazones constituent une classe importante de composés ayant des applications diverses en médecine, en chimie et dans l'industrie. Leur capacité à améliorer la sensibilité à l'insuline les rend précieuses dans le traitement du diabète de type 2, et la recherche continue d'explorer leur potentiel dans d'autres domaines thérapeutiques.

Propriétés

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHRVBBQISBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270095 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-78-4 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-90441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-90441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

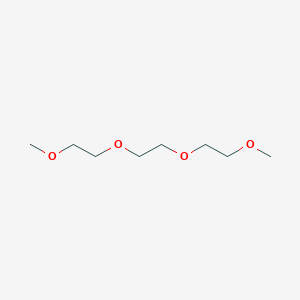

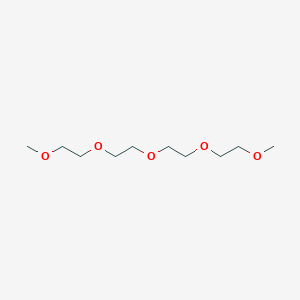

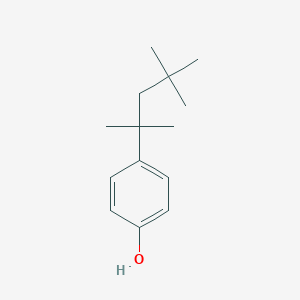

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)